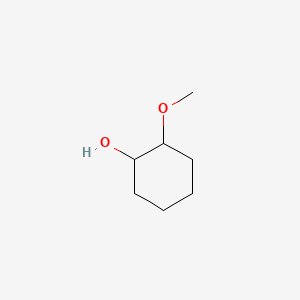
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, also known as TBTMC, is a small organic molecule with a wide range of applications. It is a colorless solid with a molecular weight of 248.3 g/mol. TBTMC is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other molecules with biological activities. It is also used in the preparation of other organic compounds, such as esters, amides, and ethers. TBTMC has been studied for its potential to act as a building block for the synthesis of novel compounds with interesting biological activities.
作用機序
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is an organic molecule that can act as a building block for the synthesis of novel compounds with interesting biological activities. It has been shown to act as a nucleophile in the Mitsunobu reaction, and as an electrophile in the Wittig reaction. In the Grignard reaction, tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate acts as a nucleophile, and the reaction occurs through a series of steps involving the formation of a Grignard reagent, a carbocation intermediate, and a carbanion intermediate.
Biochemical and Physiological Effects
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has been studied for its potential to act as a building block for the synthesis of novel compounds with interesting biological activities. It has been shown to have potential therapeutic applications in the inhibition of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a precursor of DNA. It has also been studied for its potential to act as an herbicide or insecticide.
実験室実験の利点と制限
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is a small organic molecule that is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and widely available. However, it is not as stable as some other organic molecules, and is therefore more prone to decomposition and oxidation.
将来の方向性
There are a number of potential future directions for research on tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate. One potential direction is the development of novel compounds with interesting biological activities. Another potential direction is the development of compounds with potential therapeutic applications, such as inhibitors of thymidylate synthase. Additionally, further research could be conducted on the potential of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate to act as an herbicide or insecticide. Finally, research could be conducted on the optimization of the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate in the laboratory.
合成法
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate can be synthesized using a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grignard reaction. The Mitsunobu reaction is the most common method for the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a phosphonate ester with an alcohol in the presence of a base. The Wittig reaction is another common method for the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a phosphonium salt with an aldehyde or ketone in the presence of a base. The Grignard reaction can also be used to synthesize tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a Grignard reagent with a carbonyl compound in the presence of a base.
科学的研究の応用
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other molecules with biological activities. It has also been used in the synthesis of novel compounds with interesting biological activities. tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme thymidylate synthase. It has also been used in the synthesis of compounds with potential agrochemical applications, such as herbicides and insecticides.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate involves the reaction of tert-butyl 4-mercaptothiomorpholine-1,1-dioxide with ethyl oxalyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl 4-mercaptothiomorpholine-1,1-dioxide", "ethyl oxalyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl 4-mercaptothiomorpholine-1,1-dioxide to a solution of ethyl oxalyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate as a white solid." ] } | |
CAS番号 |
2126160-58-3 |
製品名 |
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate |
分子式 |
C11H19NO5S |
分子量 |
277.3 |
純度 |
75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



